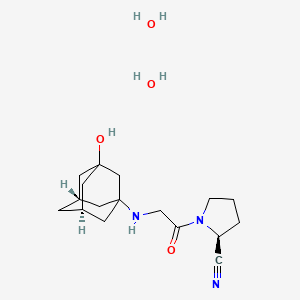

Vildagliptin dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vildagliptin dihydrate is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is primarily used in the management of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin dihydrate involves several steps. One common method starts with L-proline, which undergoes a reaction with chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 3-hydroxyadamantane-1-carboxylic acid to produce Vildagliptin .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product with the desired chemical and optical purity .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin dihydrate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form inactive metabolites.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.

Oxidation: May involve oxidizing agents such as hydrogen peroxide.

Reduction: Can be carried out using reducing agents like sodium borohydride.

Major Products Formed

The primary product formed from the hydrolysis of this compound is an inactive metabolite. Oxidation and reduction reactions may yield various by-products depending on the specific conditions used .

Scientific Research Applications

Vildagliptin dihydrate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study DPP-4 inhibition and its effects on glucose metabolism.

Biology: Investigated for its role in modulating incretin hormones and their impact on insulin secretion.

Medicine: Primarily used in the treatment of type 2 diabetes mellitus.

Industry: Employed in the development of new anti-diabetic drugs and formulations.

Mechanism of Action

Vildagliptin dihydrate exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, this compound enhances the levels of these hormones, leading to increased insulin secretion and decreased glucagon release. This results in improved glycemic control in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Comparison

Vildagliptin dihydrate is unique among DPP-4 inhibitors due to its specific molecular structure, which allows for selective inhibition of the DPP-4 enzyme. Compared to other similar compounds, this compound has shown a relatively low risk of hypoglycemia and a favorable safety profile .

Biological Activity

Vildagliptin dihydrate is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), primarily used in the management of type 2 diabetes mellitus (T2DM). This compound enhances glycemic control by increasing the levels of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in insulin secretion and glucose metabolism.

Vildagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of GLP-1 and GIP. By prolonging the half-life of these incretin hormones, vildagliptin enhances their availability, leading to increased insulin secretion from pancreatic beta cells and decreased glucagon release from alpha cells. This results in improved glycemic control through:

- Increased insulin secretion : In response to meals, vildagliptin facilitates glucose-dependent insulin release.

- Decreased glucagon levels : Lower glucagon levels reduce hepatic glucose production.

- Improved beta-cell function : Vildagliptin enhances the sensitivity of beta cells to glucose, promoting better insulin response.

Pharmacokinetics

Vildagliptin is absorbed with an approximate bioavailability of 69% after oral administration. It undergoes metabolism primarily in the kidneys, with significant metabolites including M20.7 and M20.2, which exhibit negligible DPP-4 inhibition. The compound's pharmacokinetic profile indicates a rapid onset of action with a sustained effect on DPP-4 inhibition .

Efficacy in Clinical Studies

Numerous clinical trials have demonstrated the efficacy of vildagliptin in improving glycemic control among T2DM patients:

In a randomized controlled trial involving 246 patients, those treated with vildagliptin showed a significant reduction in HbA1c levels compared to placebo, indicating its effectiveness as an add-on therapy to metformin and other antidiabetic medications .

Safety Profile

Vildagliptin has been associated with a low risk of hypoglycemia and is considered weight-neutral, making it a favorable option for many patients with T2DM. In clinical settings, it has shown no significant adverse effects related to weight gain or increased risk of hypoglycemia compared to other treatments .

Case Studies and Real-Life Applications

The VILDA study demonstrated that vildagliptin effectively managed T2DM over two years in a real-world setting, confirming its long-term efficacy and safety profile . Additionally, pooled analyses indicate that vildagliptin can be effectively combined with metformin without increasing hypoglycemia risk while achieving comparable glycemic targets to other therapies .

Properties

Molecular Formula |

C17H29N3O4 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile;dihydrate |

InChI |

InChI=1S/C17H25N3O2.2H2O/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;;/h12-14,19,22H,1-8,10-11H2;2*1H2/t12-,13+,14-,16?,17?;;/m0../s1 |

InChI Key |

MVOBUCAQTXEOGS-XQOPLDTQSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N.O.O |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.